molecular formula C7H11N3O2S B12606505 Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate CAS No. 646534-24-9

Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate

Cat. No.: B12606505
CAS No.: 646534-24-9
M. Wt: 201.25 g/mol
InChI Key: AFRDOBVXHWOOLG-UHFFFAOYSA-N
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Description

Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate. For instance, derivatives of 1,2,4-triazole have shown significant anti-proliferative effects against various cancer cell lines. A notable study reported that certain triazole derivatives exhibited IC50 values as low as 13.004μg/mL13.004\,\mu g/mL against HepG2 liver cancer cells . This suggests that this compound may possess similar or enhanced activity due to its structural components.

Antimicrobial Properties

Compounds containing the triazole moiety have also been investigated for their antimicrobial activities. Research indicates that triazole derivatives can exhibit both antibacterial and antifungal properties. For example, novel carbazole derivatives derived from triazole structures demonstrated promising activity against various bacterial strains . This suggests potential applications for this compound in the development of new antimicrobial agents.

Ultrasound-Assisted Synthesis

The synthesis of this compound can be optimized through ultrasound-assisted techniques. This method enhances reaction rates and yields compared to conventional synthesis methods. For instance, ultrasound radiation has been shown to significantly increase the efficiency of synthesizing related triazole compounds . Such advancements in synthetic methodologies are crucial for developing this compound on a larger scale for research and therapeutic use.

Case Studies and Research Findings

Study TitleFocusKey Findings
Ultrasound Assisted Synthesis of Triazole DerivativesSynthesis TechniquesEnhanced yields (75–89%) using ultrasound; significant anticancer activity noted .
Biological Activities of Triazole ThionesAntimicrobial PropertiesCertain derivatives exhibited herbicidal activities and potential as antimicrobial agents .
Evaluation of Anticancer ActivityCancer ResearchSignificant anti-proliferative effects observed in HepG2 cell lines with IC50 values reported .

Mechanism of Action

The mechanism of action of Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-1H-1,2,4-triazole-3-carboxylate
  • 3-Methyl-1,2,4-triazole
  • 1-(2,2-dimethyl-6-trityloxymethyl-4,6a-dihydro-3aH-cyclopenta-[1,3]dioxol-4-yl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester

Uniqueness

Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate is unique due to the presence of both the triazole ring and the sulfanyl group, which can impart distinct chemical and biological properties

Biological Activity

Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article compiles various studies that highlight its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

Molecular Formula : C8_{8}H10_{10}N4_{4}O2_{2}S
Molecular Weight : 218.25 g/mol
CAS Number : 357172-63-5
IUPAC Name : this compound

The compound features a methyl group attached to a triazole ring, which is known for its diverse biological activity. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Antiviral Activity

Recent studies have demonstrated the antiviral potential of triazole derivatives, including this compound. In vitro assays have shown that certain derivatives can significantly reduce the infectivity of influenza viruses (H1N1 and H3N2) by over 90% at specific concentrations. For instance, compounds with similar structures were tested at doses ranging from 0.03 mg to 1 mg in 100 μL solutions, revealing promising results as neuraminidase inhibitors .

Antibacterial Activity

The antibacterial properties of triazole compounds have also been explored. A study focused on the synthesis of various triazole derivatives assessed their effectiveness against different bacterial strains. This compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications to the triazole ring could enhance its efficacy against specific bacterial targets .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Enzymes : The compound likely interferes with viral replication processes by inhibiting key enzymes such as neuraminidase.
  • Disruption of Bacterial Cell Wall Synthesis : Similar to other triazole derivatives, it may inhibit the synthesis of essential components in bacterial cell walls.

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral activity of several triazole derivatives against influenza viruses. This compound was included in a series of tests where it showed a significant reduction in viral load in infected cell cultures. The results suggested that this compound could be a candidate for further development as an antiviral agent .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial properties, this compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent against bacterial infections .

Properties

CAS No.

646534-24-9

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate

InChI

InChI=1S/C7H11N3O2S/c1-5-8-7(10-9-5)13-4-3-6(11)12-2/h3-4H2,1-2H3,(H,8,9,10)

InChI Key

AFRDOBVXHWOOLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCCC(=O)OC

Origin of Product

United States

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